![molecular formula C13H19NO3S B3971067 N-(2-methoxycyclohexyl)benzenesulfonamide](/img/structure/B3971067.png)
N-(2-methoxycyclohexyl)benzenesulfonamide
Overview
Description
N-(2-methoxycyclohexyl)benzenesulfonamide, commonly known as MOCH or MXE, is a dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and gained popularity as a recreational drug due to its dissociative and hallucinogenic effects. However, MOCH has also been studied for its potential therapeutic applications, particularly in the field of neuroscience.
Mechanism of Action
MOCH acts as an NMDA receptor antagonist, which means it blocks the activity of this receptor. This results in a decrease in the activity of glutamate, an excitatory neurotransmitter, which can lead to a decrease in neuronal activity. This mechanism of action is similar to that of ketamine, another dissociative drug that has been studied for its potential therapeutic applications.
Biochemical and Physiological Effects
MOCH has been shown to produce dissociative and hallucinogenic effects in humans. These effects are similar to those produced by other dissociative drugs such as ketamine and phencyclidine (PCP). MOCH has also been shown to produce analgesic effects, which may be due to its activity at the NMDA receptor.
Advantages and Limitations for Lab Experiments
One advantage of using MOCH in lab experiments is that it has a high affinity for the NMDA receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation is that MOCH has not been extensively studied in humans, which makes it difficult to extrapolate findings from animal studies to humans.
Future Directions
There are several directions for future research on MOCH. One area of interest is its potential therapeutic applications, particularly in the field of neuroscience. Further studies are needed to determine the efficacy and safety of MOCH as a treatment for neurodegenerative disorders such as Alzheimer's disease. Another area of interest is the development of new drugs that are based on the structure of MOCH. These drugs may have improved therapeutic properties and reduced side effects compared to MOCH. Finally, more research is needed to understand the long-term effects of MOCH use, particularly in humans.
Scientific Research Applications
MOCH has been studied for its potential therapeutic applications, particularly in the field of neuroscience. Studies have shown that MOCH has a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. This suggests that MOCH may have potential as a treatment for neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
N-(2-methoxycyclohexyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-17-13-10-6-5-9-12(13)14-18(15,16)11-7-3-2-4-8-11/h2-4,7-8,12-14H,5-6,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKIDUARYKGAAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1NS(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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